1-Butyl-1H-pyrazol-4-amine
Overview
Description
“1-Butyl-1H-pyrazol-4-amine” is a chemical compound with the CAS number 97421-13-1 . It is also known as "1-tert-butyl-1H-pyrazol-4-amine" .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a topic of interest in recent research . For instance, a one-pot protocol for the synthesis of 5-alkyl/hetaryl-4-amino-3-(polyfluoroalkyl)pyrazoles has been suggested . This method is based on using readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials and hydrazine hydrate for cyclization into 4-nitroso-3-(polyfluoroalkyl)pyrazoles, followed by reduction of the latter into target products .
Molecular Structure Analysis
The molecular structure of “this compound” has been established by X-ray analysis . The InChI code for this compound is 1S/C7H13N3/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,8H2,1-3H3
.
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 139.2 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Scientific Research Applications
Synthesis Methodologies
1-Butyl-1H-pyrazol-4-amine and its derivatives are frequently used in various synthesis methodologies. For example, Diana Becerra and colleagues (2021) demonstrated an efficient one-pot two-step synthesis methodology for producing pyrazole derivatives, which could be extended to compounds like this compound (Becerra, Rojas, & Castillo, 2021).
Chemical Properties and Analysis
The chemical properties and analysis of pyrazole derivatives, including this compound, have been a subject of research. Ö. Tamer et al. (2016) synthesized a pyrazole derivative and characterized its structure and spectral properties, demonstrating its stability and potential for intramolecular charge transfer (Tamer et al., 2016).
Applications in Polymerization
Pyrazole derivatives are also used in polymerization processes. Anelisa Matiwane and colleagues (2020) researched the use of pyrazolylethyl-amine)zinc(II) carboxylate complexes, similar in structure to this compound, for the copolymerization of CO2 and cyclohexene oxide (Matiwane, Obuah, & Darkwa, 2020).
Green Chemistry Applications
In the context of green chemistry, pyrazole derivatives including this compound are being explored. For instance, a 2020 study described a green approach to protecting secondary amine in pyrazole nucleus, showcasing the relevance of these compounds in sustainable synthetic chemistry (Unknown Author, 2020).
Catalytic Applications
The role of pyrazole derivatives in catalysis is another area of interest. C. Obuah et al. (2014) examined solvent and co-catalyst dependent pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) catalyzed oligomerization and polymerization of ethylene, highlighting the utility of these compounds in catalytic processes (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Safety and Hazards
Safety information for “1-Butyl-1H-pyrazol-4-amine” suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The synthesis and applications of pyrazole derivatives, including “1-Butyl-1H-pyrazol-4-amine”, continue to be an active area of research . Future directions may include the development of more efficient synthetic methods, exploration of new biological activities, and the design of novel pyrazole derivatives for various applications .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 1-Butyl-1H-pyrazol-4-amine, are known to have a broad spectrum of biological activities . .
Mode of Action
As a pyrazole derivative, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific chemical structure and the nature of their targets
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the broad biological activities of pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Properties
IUPAC Name |
1-butylpyrazol-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIFLCXHPOQVLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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